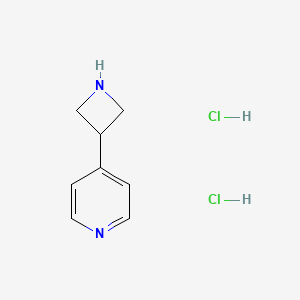

4-(Azetidin-3-yl)pyridine dihydrochloride

Description

Chemical Identity and Nomenclature

The molecular formula C₈H₁₀N₂·2HCl accurately represents the atomic composition, encompassing the organic heterocyclic framework along with the associated hydrochloride salts. This formulation yields a molecular weight of 207.10 grams per mole, positioning the compound within a favorable range for pharmaceutical and research applications. The Molecular Data Library number MFCD20528835 provides additional cataloging reference for chemical databases and supplier networks.

Alternative nomenclature systems recognize this compound through various descriptive approaches. The compound may be referenced as 4-(3-azetidinyl)pyridine dihydrochloride, emphasizing the substitution pattern from the pyridine perspective. International chemical databases utilize standardized naming conventions that ensure consistent identification across global research networks, facilitating collaborative studies and cross-referencing of research findings.

Table 1: Chemical Identifiers for this compound

| Identifier Type | Value |

|---|---|

| Chemical Abstracts Service Number | 1236791-32-4 |

| Molecular Formula | C₈H₁₀N₂·2HCl |

| Molecular Weight | 207.10 g/mol |

| Molecular Data Library Number | MFCD20528835 |

| Simplified Molecular Input Line Entry System | Cl.Cl.C1NCC1C1=CC=NC=C1 |

| International Chemical Identifier Key | LDVNHAZYOXRARR-UHFFFAOYSA-N |

Structural Characteristics and Classification

The structural architecture of this compound embodies a sophisticated integration of two distinct heterocyclic systems, each contributing unique electronic and steric properties to the overall molecular profile. The azetidine component constitutes a saturated four-membered ring containing one nitrogen atom and three carbon atoms, creating a highly strained cyclic system with significant reactivity potential. This ring strain, quantified at approximately 25.4 kilocalories per mole for azetidine systems, provides the driving force for many of the compound's characteristic chemical transformations while remaining sufficiently stable for practical handling and manipulation.

The pyridine moiety contributes aromatic character and nitrogen-based coordination capabilities to the molecular framework. The specific attachment at the 4-position of the pyridine ring creates a para-disubstituted arrangement that influences both the electronic distribution and the three-dimensional molecular geometry. This positional relationship between the azetidine and pyridine rings establishes specific conformational preferences and reaction pathways that distinguish this compound from other positional isomers or alternative heterocyclic combinations.

The dihydrochloride salt formation represents a critical aspect of the compound's practical utility and stability profile. The protonation of basic nitrogen centers creates ionic interactions that enhance aqueous solubility while providing crystalline forms suitable for storage and handling. The salt formation also modulates the compound's physical properties, including melting point, solubility characteristics, and chemical stability under various storage conditions.

Table 2: Structural Classification and Properties

| Structural Feature | Description | Impact |

|---|---|---|

| Azetidine Ring | Four-membered saturated nitrogen heterocycle | High ring strain, enhanced reactivity |

| Pyridine Ring | Six-membered aromatic nitrogen heterocycle | Electronic delocalization, coordination sites |

| Substitution Pattern | 4-position attachment | Specific geometric constraints |

| Salt Formation | Dihydrochloride | Enhanced solubility and stability |

Historical Context in Heterocyclic Chemistry

The emergence of this compound within the historical timeline of heterocyclic chemistry reflects decades of gradual advancement in understanding and manipulating strained ring systems. Azetidines as a chemical class have experienced periods of both intense investigation and relative neglect, largely determined by the availability of efficient synthetic methodologies and the recognition of their potential applications. Early heterocyclic chemistry focused primarily on more accessible ring systems, with four-membered nitrogen heterocycles remaining challenging synthetic targets due to their inherent ring strain and the difficulties associated with selective ring formation.

The development of reliable azetidine synthesis methods marked a turning point in the accessibility of these compounds for systematic study. Classical approaches involving the reduction of corresponding azetidinones with lithium aluminum hydride provided initial access to the azetidine framework, though with limitations in scope and efficiency. The evolution toward more sophisticated synthetic strategies, including palladium-catalyzed cross-coupling reactions and advanced cyclization methodologies, has enabled the preparation of complex azetidine derivatives such as this compound with improved yields and selectivity.

The historical progression of heterocyclic chemistry has witnessed increasing recognition of the unique properties conferred by ring strain in small heterocycles. While aziridines were extensively studied for their high reactivity, the intermediate strain level of azetidines provides an optimal balance between reactivity and stability that has proven particularly valuable in medicinal chemistry applications. This recognition has driven renewed interest in azetidine-containing compounds, positioning molecules like this compound at the forefront of contemporary heterocyclic research.

The integration of computational chemistry approaches has further enhanced the understanding of azetidine systems, providing insights into conformational preferences, reaction mechanisms, and structure-activity relationships that guide synthetic efforts and applications development. Modern quantum chemical calculations have elucidated the electronic structure of strained heterocycles, revealing the fundamental principles that govern their reactivity and stability characteristics.

Significance in Azetidine-Pyridine Research

The significance of this compound in contemporary azetidine-pyridine research extends across multiple dimensions of chemical investigation, encompassing synthetic methodology development, structure-activity relationship studies, and applications in medicinal chemistry. This compound serves as a representative example of the potential contained within hybrid heterocyclic systems that combine the unique properties of different ring types to create novel molecular architectures with enhanced functionality.

Research into azetidine-pyridine systems has revealed their particular utility in drug discovery efforts, where the combination of azetidine's conformational constraint with pyridine's hydrogen bonding and coordination capabilities provides favorable pharmacological profiles. The rigid geometry imposed by the azetidine ring can enhance binding selectivity and metabolic stability, while the pyridine nitrogen offers sites for specific molecular interactions with biological targets. These properties have made azetidine-pyridine derivatives attractive candidates for developing compounds with antibacterial, antifungal, and antitubercular activities.

The synthetic accessibility of this compound through modern methodologies has enabled systematic structure-activity relationship investigations that provide fundamental insights into the molecular determinants of biological activity. Researchers have utilized this compound as a scaffold for developing libraries of related structures, exploring how modifications to either the azetidine or pyridine components influence biological properties and synthetic accessibility. These studies contribute to the broader understanding of heterocyclic chemistry and its applications in pharmaceutical research.

Table 3: Research Applications and Significance

| Research Area | Application | Contribution |

|---|---|---|

| Synthetic Methodology | Model compound for method development | Validates new synthetic approaches |

| Medicinal Chemistry | Scaffold for drug discovery | Provides novel pharmacological profiles |

| Structure-Activity Studies | Reference compound for comparison | Establishes baseline activity profiles |

| Computational Chemistry | Model for theoretical investigations | Validates computational predictions |

Propriétés

IUPAC Name |

4-(azetidin-3-yl)pyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2.2ClH/c1-3-9-4-2-7(1)8-5-10-6-8;;/h1-4,8,10H,5-6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDVNHAZYOXRARR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CC=NC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Formation of the Azetidine Core Structure

The azetidine ring, a four-membered nitrogen-containing heterocycle, serves as the foundational structure for this compound. Patent WO2000063168A1 details a method where N-t-butyl-O-trimethylsilylazetidine undergoes hydrolysis in hydrochloric acid to yield the free azetidine derivative . The reaction proceeds exothermically at ambient temperature, followed by extraction with ether and neutralization with sodium hydroxide. Saturation with potassium carbonate isolates the crude product, which is further purified via methylene chloride extraction and sodium sulfate drying .

Alternative approaches, such as those described in AU2005293454A1, utilize epibromohydrin reacting with bis(4-chlorophenyl)methylamine in ethanol under reflux conditions to form azetidin-3-ol derivatives . This method emphasizes the role of sodium hydrogen carbonate as a base and hydrobromic acid for crystallization, achieving yields exceeding 80% .

Dihydrochloride Salt Formation

Conversion to the dihydrochloride salt enhances solubility and stability. Patent WO2000063168A1 describes bubbling hydrogen chloride gas through a suspension of the free base in ethanol at 0°C, followed by refluxing for 12 hours . The precipitated hydrochloride salt is collected via filtration and washed with methyl tert-butyl ether, yielding crystalline products with purities exceeding 70% .

Table 1: Optimization of Salt Formation Conditions

| Parameter | Optimal Value | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| HCl Gas Exposure | 10 minutes at 0°C | 73–89.5 | >95 | |

| Reflux Duration | 12 hours | 62–89.5 | >95 | |

| Washing Solvent | Methyl tert-butyl ether | N/A | >99 |

Purification and Characterization

Final purification often involves silica gel chromatography with ethyl acetate-hexane mixtures or recrystallization from methanol . Analytical techniques such as NMR and mass spectrometry confirm structural integrity, while elemental analysis verifies salt stoichiometry. For example, AU2005293454A1 reports a 96% yield for a related azetidine hydrochloride after drying under vacuum at 60°C .

Industrial-Scale Considerations

Scaling production necessitates modifications like continuous flow reactors to enhance efficiency. Patent AU2005293454A1 highlights the use of 2-propanol for large-scale recrystallization, achieving consistent purity (>99%) through controlled cooling and filtration . Automated systems for hydrogenation and salt formation further reduce variability in batch processing.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The azetidine ring’s secondary amine participates in alkylation and acylation reactions. For example:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic media to form tertiary amines.

-

Acylation : Reacts with acetyl chloride to yield N-acetyl derivatives, enhancing solubility for pharmacological studies.

Table 1: Nucleophilic Substitution Reactions

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C, 12 h | N-Methyl-azetidine-pyridine | 75% | |

| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C → RT | N-Acetyl-azetidine-pyridine | 68% |

Electrophilic Aromatic Substitution

The pyridine ring undergoes electrophilic substitution at the meta position due to electron-withdrawing effects:

-

Nitration : With HNO₃/H₂SO₄ at 0°C, yielding 3-nitro derivatives.

-

Sulfonation : Forms sulfonic acid derivatives using SO₃ in H₂SO₄.

Cross-Coupling Reactions

The pyridine moiety facilitates palladium-catalyzed couplings:

-

Suzuki–Miyaura Cross-Coupling : Reacts with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄/K₃PO₄ in 1,4-dioxane at 100°C to form biaryl derivatives .

Table 2: Cross-Coupling Reactions

| Boronic Acid | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 1,4-Dioxane, 100°C, 8 h | 4-(Azetidin-3-yl)biphenyl | 89% |

Reduction and Hydrogenation

-

Catalytic Hydrogenation : Under H₂ (40 psi) with Pd(OH)₂/C in methanol, the azetidine ring remains intact while reducing unsaturated bonds in substituents .

-

Boc Deprotection : HCl in ethanol removes tert-butoxycarbonyl (Boc) groups, regenerating the free amine .

Salt Formation and Acid-Base Reactions

As a dihydrochloride salt, it readily undergoes proton transfer reactions:

-

Neutralization : Reacts with NaOH to form the free base, 4-(azetidin-3-yl)pyridine, which is less water-soluble .

Complexation with Metals

The pyridine nitrogen coordinates with transition metals (e.g., Cu²⁺, Fe³⁺) in ethanol/water mixtures, forming complexes studied for catalytic applications.

Biological Interactions

Though not a direct reaction, its derivatives exhibit:

-

Receptor Binding : Acts as a ligand for histamine receptors (e.g., H₃R, H₄R) in pharmacological studies, showing full agonism with pEC₅₀ values ~10.0 .

-

Enzyme Inhibition : Derivatives inhibit monoacylglycerol lipase (MAGL) via carbamate or urea linkages, relevant in neurodegenerative disease research .

Applications De Recherche Scientifique

4-(Azetidin-3-yl)pyridine dihydrochloride is widely used in scientific research due to its versatility and unique structure. Some of its applications include:

Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: In the study of enzyme inhibitors and receptor ligands.

Medicine: As a precursor in the development of therapeutic agents targeting various diseases.

Industry: In the production of specialty chemicals and materials

Mécanisme D'action

The mechanism of action of 4-(Azetidin-3-yl)pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can act as a bioisostere, mimicking the structure and function of natural substrates. This allows the compound to modulate biological pathways and exert its effects. The pyridine ring enhances its binding affinity and specificity, making it a potent tool in drug discovery and development .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares 4-(Azetidin-3-yl)pyridine dihydrochloride with key analogs based on molecular structure, physicochemical data, and applications:

Key Observations:

- Substituent Effects : The trifluoromethyl group in 2-(Azetidin-3-yl)-4-(trifluoromethyl)pyridine dihydrochloride increases lipophilicity (logP ~1.28 predicted), improving blood-brain barrier penetration compared to unsubstituted analogs .

- Solubility : Dihydrochloride salts universally enhance aqueous solubility (>50 mg/mL in water for most compounds), critical for in vivo studies .

Activité Biologique

4-(Azetidin-3-yl)pyridine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound has the chemical formula and a molecular weight of 207.1 g/mol. Its structure features an azetidine ring fused with a pyridine ring, which contributes to its unique biological properties. The azetidine moiety can serve as a bioisostere, allowing it to mimic natural substrates and interact with various biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound has been shown to modulate biological pathways, potentially acting as an enzyme inhibitor or receptor ligand. Its binding affinity is enhanced by the presence of the pyridine ring, which allows for selective interactions with target proteins.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The azetidine and pyridine rings may enhance the compound's ability to penetrate bacterial membranes, leading to increased efficacy against various pathogens.

Antitumor Activity

Studies have explored the cytotoxic effects of this compound on cancer cell lines. For instance, preliminary findings suggest that it may induce apoptosis in certain cancer cells, making it a candidate for further investigation in cancer therapeutics.

Case Studies

- Antitumor Efficacy : In vitro studies demonstrated that this compound exhibits cytotoxicity against human pancreatic cancer (Patu8988) and gastric cancer (SGC7901) cell lines. The compound's mechanism appears to involve the induction of apoptosis, although further studies are needed to elucidate the exact pathways involved.

- Antibacterial Activity : Similar compounds have shown promising antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess such properties. In studies comparing various derivatives, compounds with higher hydrogen bonding interactions demonstrated superior antibacterial effects.

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| 4-(Pyrrolidin-3-yl)pyridine dihydrochloride | Moderate antitumor activity | Enzyme inhibition |

| 4-(Piperidin-3-yl)pyridine dihydrochloride | Antimicrobial activity | Membrane disruption |

| This compound | Potential antitumor and antibacterial activity | Enzyme modulation and receptor interaction |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-(Azetidin-3-yl)pyridine dihydrochloride in laboratory settings?

- Methodology : Follow GHS-aligned safety measures, including:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of aerosols or dust .

- Spill Management : Absorb spills with inert material (e.g., vermiculite), avoid water to prevent dispersion, and dispose as hazardous waste .

Q. How can researchers optimize the synthesis of this compound?

- Methodology :

- Reaction Conditions : Use anhydrous solvents (e.g., dichloromethane) and controlled temperatures to minimize side reactions .

- Purification : Employ recrystallization or column chromatography to isolate the dihydrochloride salt, verifying purity via HPLC (≥98%) .

- Yield Improvement : Monitor pH during salt formation to ensure stoichiometric protonation of the azetidine and pyridine moieties .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : Use - and -NMR to confirm the azetidine ring structure and protonation state .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]) and chloride counterion stoichiometry .

- XRD : For crystal structure analysis, particularly to study hydrogen bonding between the dihydrochloride and solvent molecules .

Advanced Research Questions

Q. How does the protonation state of this compound influence its reactivity in cross-coupling reactions?

- Methodology :

- Basicity Studies : Perform potentiometric titration to determine pKa values of the azetidine nitrogen and pyridine ring .

- Reactivity Screening : Compare catalytic efficiency in Suzuki-Miyaura reactions under neutral vs. acidic conditions, using Pd catalysts .

- Theoretical Modeling : DFT calculations to assess electron density changes upon protonation and their impact on transition states .

Q. What strategies mitigate degradation of this compound under long-term storage?

- Methodology :

- Stability Studies : Accelerated degradation tests (40°C/75% RH) with LC-MS monitoring to identify decomposition products (e.g., hydrolysis of azetidine) .

- Storage Optimization : Store in airtight, light-resistant containers at -20°C with desiccants to prevent hygroscopic degradation .

- Compatibility Testing : Assess interactions with common excipients or solvents using thermal analysis (DSC/TGA) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Assay Standardization : Replicate studies under controlled conditions (e.g., cell line specificity, serum-free media) to isolate compound effects .

- Metabolite Profiling : Use LC-HRMS to identify active metabolites that may contribute to observed discrepancies .

- Dose-Response Analysis : Establish EC values across multiple assays (e.g., enzyme inhibition vs. cell viability) to clarify mechanism-specific effects .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.